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Compound of Interest

Compound Name: 5-Azaspiro[3.4]octane oxalate

CAS No.: 1403766-69-7

Cat. No.: B1471253

Get Quote

This guide provides a comprehensive technical overview of the spectroscopic characterization

of 5-Azaspiro[3.4]octane oxalate, a valuable building block in medicinal chemistry and drug

discovery. The unique three-dimensional architecture of spirocyclic scaffolds offers significant

advantages in developing novel therapeutics by enabling exploration of new chemical space

beyond the traditional "flat" aromatic compounds.[1][2] Understanding the precise molecular

structure and purity of these compounds is paramount, and spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are indispensable tools in this endeavor.

This document is intended for researchers, scientists, and drug development professionals,

offering not just raw data, but a deeper insight into the principles behind the data acquisition

and interpretation. While a complete experimental dataset for 5-Azaspiro[3.4]octane oxalate
is not readily available in the public domain, this guide will provide a robust predictive analysis

based on the known spectroscopic data of the constituent parts: 5-Azaspiro[3.4]octane and

oxalic acid, along with data from closely related spirocyclic systems.
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5-Azaspiro[3.4]octane oxalate is an organic salt formed by the protonation of the secondary

amine in the 5-Azaspiro[3.4]octane ring by oxalic acid. The spirocyclic core, consisting of a

cyclobutane and a cyclopentane ring sharing a single carbon atom, imparts significant

conformational rigidity.

Figure 1: Chemical structure of 5-Azaspiro[3.4]octane oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-Azaspiro[3.4]octane oxalate, both ¹H and ¹³C NMR will provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the protons of the spirocyclic amine

cation and the protons of the oxalate counterion. Due to the formation of the ammonium salt,

the protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher

chemical shift compared to the free base. The N-H protons will likely appear as a broad signal,

and its integration would correspond to two protons.

Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.0 - 3.5 m 4H CH₂ adjacent to N⁺

~1.8 - 2.2 m 8H Other CH₂ in rings

~4.7 (solvent

dependent)
s 2H N⁺H₂

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Azaspiro[3.4]octane oxalate in

0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical;
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D₂O is a good option to observe the exchange of the acidic N-H protons, which would lead to

the disappearance of their signal.

Instrument Setup:

Use a standard 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and reference it to the residual solvent peak.

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

The spiro carbon will be a key feature, and its chemical shift will be informative. The carbons of

the oxalate anion will also be present, typically in the downfield region.

Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ) ppm Assignment

~165-175 C=O (oxalate)

~50-60 Spiro C

~40-50 CH₂ adjacent to N⁺

~20-35 Other CH₂ in rings

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup:

Acquire the spectrum on the same NMR spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon.

Set the spectral width to a wider range (e.g., 0-200 ppm) to include the carbonyl carbons

of the oxalate.[3]

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio.

Data Processing:

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. For 5-Azaspiro[3.4]octane oxalate, key

absorptions will include N-H stretches from the ammonium group, C-H stretches from the alkyl

framework, and C=O stretches from the oxalate counterion.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3200-2800 (broad) Strong N⁺-H stretch

~2950-2850 Medium-Strong C-H stretch (aliphatic)

~1720-1700 Strong
C=O stretch (asymmetric,

oxalate)

~1600-1550 Strong
C=O stretch (symmetric,

oxalate)

~1470-1450 Medium CH₂ scissoring

Experimental Protocol: IR Spectroscopy

Sample Preparation:

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr)

and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This is a simpler and often preferred method for solid samples.

Instrument Setup:

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, scan the range from 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Data Analysis:

Identify the major absorption bands and correlate them to the functional groups present in

the molecule.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For an ionic compound like 5-Azaspiro[3.4]octane oxalate, electrospray

ionization (ESI) is a suitable technique. The mass spectrum will primarily show the mass of the

5-Azaspiro[3.4]octane cation.

Predicted Mass Spectrometry Data (ESI+)

m/z Assignment

112.11 [M+H]⁺ of 5-Azaspiro[3.4]octane (C₇H₁₄N⁺)

Experimental Protocol: Mass Spectrometry (ESI)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as

methanol or acetonitrile/water.

Instrument Setup:

Introduce the sample solution into the electrospray ionization source of the mass

spectrometer.

Operate the mass spectrometer in positive ion mode to detect the cation.

Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis:

Identify the molecular ion peak corresponding to the protonated 5-Azaspiro[3.4]octane.

Analyze any fragmentation patterns to further confirm the structure.

[C7H14N]+ 
 m/z = 112.11

Fragment 1 
 (e.g., loss of C2H4)- C2H4

Fragment 2 
 (e.g., loss of C3H6)

- C3H6
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Click to download full resolution via product page

Figure 2: A simplified potential fragmentation pathway for the 5-Azaspiro[3.4]octanaminium ion

in mass spectrometry.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural confirmation and purity assessment of 5-Azaspiro[3.4]octane oxalate. By

combining the predictive power of NMR, IR, and MS, researchers can confidently characterize

this important spirocyclic building block. The provided protocols are designed to be self-

validating, ensuring high-quality, reproducible data. As the field of drug discovery continues to

embrace three-dimensional molecular architectures, a thorough understanding of these

analytical techniques is essential for advancing novel therapeutic design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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